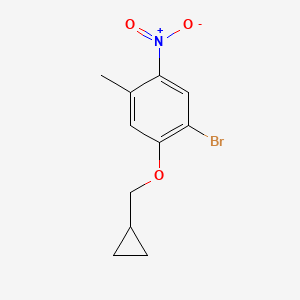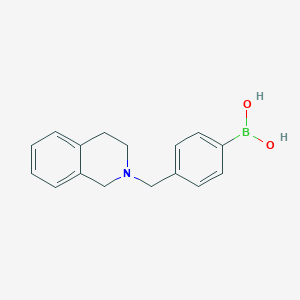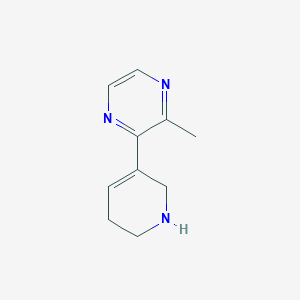
3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of two chlorine atoms, a methoxy group, and two amine groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the dichloro and methoxy substituents. The amine groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: This compound is similar in structure but has a trichloromethyl group instead of a methoxy group.
3,5-Dichloro-2,4,6-triazidopyridine: Another related compound with different substituents on the pyridine ring.
Uniqueness
3-(2,3-Dichloro-5-methoxyphenyl)pyridine-2,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
3-(2,3-dichloro-5-methoxyphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-18-6-4-8(11(14)9(13)5-6)7-2-3-10(15)17-12(7)16/h2-5H,1H3,(H4,15,16,17) |
InChIキー |
SHCZRGYKEMNPPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)









![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)


methanone](/img/structure/B13990430.png)
